molecular formula C10H12O4S2 B14644788 [1-(Ethanesulfonyl)ethenesulfonyl]benzene CAS No. 53876-91-8

[1-(Ethanesulfonyl)ethenesulfonyl]benzene

Cat. No.: B14644788
CAS No.: 53876-91-8
M. Wt: 260.3 g/mol
InChI Key: XILVMYYJOCMFAL-UHFFFAOYSA-N
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Description

[1-(Ethanesulfonyl)ethenesulfonyl]benzene: is an organic compound characterized by the presence of both ethanesulfonyl and ethenesulfonyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Ethanesulfonyl)ethenesulfonyl]benzene typically involves the sulfonation of benzene derivatives. One common method is the reaction of benzene with ethanesulfonyl chloride and ethenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the sulfonation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes using advanced reactors and optimized reaction conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: [1-(Ethanesulfonyl)ethenesulfonyl]benzene can undergo electrophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents can lead to the formation of sulfonic acids.

    Addition Reactions: The ethenesulfonyl group can undergo addition reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as sulfuric acid, nitric acid, and halogens can be used under acidic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Sulfonic Acids: Formed through oxidation reactions.

    Substituted Benzene Derivatives: Formed through electrophilic substitution reactions.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: [1-(Ethanesulfonyl)ethenesulfonyl]benzene is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.

Biology and Medicine:

    Drug Development:

    Biological Probes: Used in the design of probes for studying biological systems.

Industry:

    Material Science: Utilized in the production of advanced materials with specific properties.

    Chemical Manufacturing: Employed in the synthesis of specialty chemicals and additives.

Mechanism of Action

The mechanism of action of [1-(Ethanesulfonyl)ethenesulfonyl]benzene involves its interaction with molecular targets through its sulfonyl groups. These groups can participate in various chemical reactions, such as electrophilic substitution, by acting as electron-withdrawing groups. This influences the reactivity of the benzene ring and facilitates the formation of new chemical bonds .

Comparison with Similar Compounds

Uniqueness:

    Dual Sulfonyl Groups: The presence of both ethanesulfonyl and ethenesulfonyl groups in [1-(Ethanesulfonyl)ethenesulfonyl]benzene makes it unique compared to other sulfonyl-containing compounds

Properties

CAS No.

53876-91-8

Molecular Formula

C10H12O4S2

Molecular Weight

260.3 g/mol

IUPAC Name

1-ethylsulfonylethenylsulfonylbenzene

InChI

InChI=1S/C10H12O4S2/c1-3-15(11,12)9(2)16(13,14)10-7-5-4-6-8-10/h4-8H,2-3H2,1H3

InChI Key

XILVMYYJOCMFAL-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C(=C)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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